Acid Red 111

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

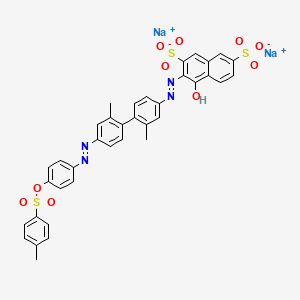

Structure

2D Structure

Properties

IUPAC Name |

disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30N4O10S3.2Na/c1-22-4-12-30(13-5-22)54(49,50)51-29-10-6-26(7-11-29)38-39-27-8-15-32(23(2)18-27)33-16-9-28(19-24(33)3)40-41-36-35(53(46,47)48)21-25-20-31(52(43,44)45)14-17-34(25)37(36)42;;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSRRLXAGNGNNQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=C6C=C(C=CC6=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N4Na2O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044708 | |

| Record name | Acid Red 111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6358-57-2 | |

| Record name | C.I. Acid Red 111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-[2,2'-dimethyl-4'-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Red 111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[[2,2'-dimethyl-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K4T0CSTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Acid Red 111

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 111 (C.I. 23266) is a synthetic dye belonging to the disazo class of colorants.[1] Characterized by its two azo (-N=N-) chromophores, it presents as a yellowish-red powder.[2][3] Primarily utilized in the textile industry for dyeing wool, polyamide fibers, and leather, its chemical properties also make it a subject of interest in analytical chemistry and environmental science.[2][4] This guide provides a detailed overview of the core chemical properties of this compound, complete with quantitative data, generalized experimental protocols, and process visualizations to support advanced research and development activities.

Chemical Identity and Structure

This compound is chemically defined as the disodium (B8443419) salt of 4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid.[5] Its complex aromatic structure is responsible for its distinct color and dyeing characteristics.

| Identifier | Value | Reference(s) |

| IUPAC Name | disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate | [5] |

| CAS Number | 6358-57-2 | [4][5] |

| C.I. Number | 23266 | [5][6] |

| Molecular Formula | C₃₇H₂₈N₄Na₂O₁₀S₃ | [2][4] |

| Synonyms | Acid Scarlet F-3GL, Weak Acid Scarlet FGN, C.I. This compound | [2][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various matrices and for developing analytical methods.

| Property | Value | Reference(s) |

| Molecular Weight | 830.8 g/mol (Disodium Salt) | [4][5] |

| 786.85 g/mol (Free Acid) | [4] | |

| Appearance | Yellowish-red powder | [2][3] |

| Water Solubility | 25 g/L (at 90 °C) | [2] |

| Other Solubilities | Soluble in acetone, ethanol. | [7] |

| Lightfastness (AATCC) | 4-6 (on a scale of 1-8, where 8 is highest) | [6] |

| Hydrogen Bond Donors | 1 (Disodium Salt) | [4] |

| Hydrogen Bond Acceptors | 14 (Disodium Salt) | [4] |

Spectroscopic Properties

The color of this compound arises from its extended conjugated system involving the azo linkages and aromatic rings, which allows for the absorption of light in the visible spectrum. The primary analytical technique for its characterization and quantification is UV-Visible spectrophotometry.

Based on spectral data for closely related "Acid Red" dyes, the maximum absorbance (λmax) in the visible region is approximately 510 nm .[8] Additional strong absorption peaks are found in the ultraviolet region between 250-350 nm , corresponding to π-π* electronic transitions within the benzene (B151609) and naphthalene (B1677914) ring systems.[8]

Generalized Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines a general method for determining the λmax and generating a calibration curve for this compound.

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound powder and dissolve it in a precise volume of deionized water (or an appropriate buffer) in a Class A volumetric flask to create a concentrated stock solution (e.g., 100 mg/L).

-

Preparation of Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known, decreasing concentrations.

-

Spectral Scan: Using a calibrated dual-beam UV-Visible spectrophotometer, scan a mid-range standard solution across a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax). Use deionized water as the blank.

-

Calibration Curve: Set the spectrophotometer to the determined λmax. Measure the absorbance of each prepared standard solution.

-

Data Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). This curve can be used to determine the concentration of unknown samples.

Workflow for Spectroscopic Analysis

Chemical Reactivity and Stability

The chemical reactivity of this compound is centered on its azo linkages and aromatic structure.

-

Reduction: The azo groups can be reduced to form aromatic amines. This is a common mechanism of degradation and decolorization.[4]

-

Oxidation: The azo group can be oxidized, leading to the breakdown of the chromophore.[4]

-

Substitution: The aromatic rings can undergo electrophilic substitution reactions, though the sulfonic acid groups are deactivating.

The dye is generally stable under ambient storage conditions. However, its stability is influenced by several factors:

-

pH and Temperature: While specific stability data for this compound is limited, studies on similar azo dyes show that they can be degraded under certain pH and temperature conditions, particularly at extremes.[9] One study on the biodegradation of Reactive Red 111 noted successful decolorization across a pH range of 5.0 to 10.5 and temperatures from 30 to 40°C, indicating the molecule is stable enough for such processes but is susceptible to breakdown.[1]

-

Metal Ions: The dye is sensitive to the presence of copper and iron ions, which can form complexes with the dye molecule, leading to a shift in color.[2][3] This is a critical consideration in dyeing processes and analytical preparations.

-

Environmental Persistence: this compound has the potential to remain in the environment for a long time but is not expected to accumulate in organisms.[10]

Generalized Experimental Protocol: pH and Thermal Stability Assessment

This protocol describes a general approach to evaluating the stability of this compound.

-

Solution Preparation: Prepare a buffered aqueous solution of this compound at a known concentration (e.g., 25 mg/L).

-

pH Stress Study:

-

Aliquot the solution into several vials. Adjust the pH of each vial to a different value across a wide range (e.g., pH 2, 4, 7, 9, 12) using HCl or NaOH.

-

Store the vials at a constant temperature (e.g., 25 °C) protected from light.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

-

-

Thermal Stress Study:

-

Aliquot the solution (at a constant pH, e.g., 7.0) into several vials.

-

Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) protected from light.

-

At specified time points, withdraw a sample from each vial.

-

-

Analysis: Analyze each sample using UV-Visible spectrophotometry at the λmax. A decrease in absorbance indicates degradation. High-Performance Liquid Chromatography (HPLC) can also be used for a more detailed analysis of the parent compound and the appearance of degradation products.

-

Data Reporting: Report the percentage of the initial concentration remaining at each time point for each condition.

Synthesis Pathway

The industrial synthesis of this compound is a multi-step process involving diazotization and coupling reactions, followed by an esterification step.[2]

-

Double Diazotization: The process begins with the double diazotization of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine in an acidic medium (pH 1-2) with sodium nitrite (B80452) to form a tetra-azonium salt.[4]

-

First Coupling: The tetra-azonium salt is then reacted with 4-Hydroxynaphthalene-2,7-disulfonic acid. One of the diazonium groups couples with the naphthol derivative.[4]

-

Second Coupling: The remaining diazonium group is subsequently coupled with phenol (B47542) under slightly acidic or neutral conditions.[2][3]

-

Esterification: Finally, the hydroxyl group of the coupled phenol is esterified with 4-Methylbenzene-1-sulfonyl chloride to enhance the dye's stability.[2][4]

Diagram of Synthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 6358-57-2 | Benchchem [benchchem.com]

- 5. This compound | C37H28N4Na2O10S3 | CID 22831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pylamdyes.com [pylamdyes.com]

- 7. This compound | 6358-57-2 | FA41265 | Biosynth [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. thescipub.com [thescipub.com]

- 10. 2,7-Naphthalenedisulfonic acid, 3-[[2,2'-dimethyl-4'-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt (this compound) - Canada.ca [canada.ca]

Unveiling the Molecular Architecture of Acid Red 111: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure and chemical formula of Acid Red 111, a disazo dye. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data into a clear, accessible format, including a detailed visualization of its molecular structure.

Core Molecular Identity

This compound, also known by its Colour Index number C.I. 23266, is a complex organic molecule widely utilized in various industrial applications.[1][2] Its chemical identity is precisely defined by its molecular formula and structure.

The most common form of this compound is its disodium (B8443419) salt.[3][4] The molecular formula for this salt is C37H28N4Na2O10S3 .[1][3][4] The free acid form, without the sodium ions, has the molecular formula C37H30N4O10S3 .[4][5]

The systematic IUPAC name for this compound is disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate.[3] This name precisely describes the intricate arrangement of its constituent aromatic rings, azo linkages, and sulfonate groups.

Quantitative Molecular Data

A summary of the key quantitative properties of this compound is presented in the table below, facilitating easy comparison and reference.

| Property | Value (Disodium Salt) | Value (Free Acid) | Reference |

| Molecular Formula | C37H28N4Na2O10S3 | C37H30N4O10S3 | [3][4] |

| Molecular Weight | 830.8 g/mol | 786.85 g/mol | [3][4] |

| Exact Mass | 830.07629519 Da | 786.1124 Da | [3][5] |

| Solubility in Water | Soluble (25 g/L at 90°C) | Not specified | [1][6] |

| CAS Registry Number | 6358-57-2 | Not specified | [3][7] |

Molecular Structure Visualization

To provide a clear visual representation of the complex structure of this compound, the following diagram has been generated using the Graphviz DOT language. This diagram illustrates the connectivity of the atoms and the arrangement of the various functional groups.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound can vary, the general manufacturing process involves a multi-step diazotization and coupling reaction.[1][6]

A typical synthesis pathway is as follows:

-

Double Diazotization: 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine undergoes a double diazotization reaction.

-

First Coupling: The resulting bis-diazonium salt is coupled with 4-Hydroxynaphthalene-2,7-disulfonic acid.

-

Second Coupling: The intermediate from the first coupling is then coupled with phenol.

-

Esterification: Finally, the hydroxyl group of the phenolic moiety is esterified with 4-Methylbenzene-1-sulfonyl chloride to yield the final this compound molecule.[1][6]

This guide serves as a foundational resource for professionals requiring detailed molecular information about this compound. The provided data and visualizations are intended to support further research and development activities.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. pylamdyes.com [pylamdyes.com]

- 3. This compound | C37H28N4Na2O10S3 | CID 22831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6358-57-2 | Benchchem [benchchem.com]

- 5. PubChemLite - this compound free acid (C37H30N4O10S3) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 6358-57-2 [chemicalbook.com]

- 7. This compound | CAS#:6358-57-2 | Chemsrc [chemsrc.com]

Unveiling C.I. 23266: A Technical Guide to an Azo Dye

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical guide delves into the chemical characteristics and synonyms of the azo dye commonly known as C.I. Direct Red 83 and its related compound, C.I. Direct Red 83:1. While the designation C.I. 23266 is not widely referenced in scientific literature, it is through the exploration of these related direct dyes that a clear picture of its chemical identity emerges.

Core Chemical Characteristics

Direct Red 83 is classified as a double azo dye.[1][2] Its chemical properties have been documented, although some variations in reported data exist, particularly concerning its metal complexation. The presence of copper in some formulations is a key differentiator.

| Property | Value | Source |

| C.I. Name | Direct Red 83, Direct Red 83:1 | [2][3] |

| CAS Number | 15418-16-3 (for Direct Red 83) | [1][2] |

| 90880-77-6 (for Direct Red 83:1) | [3] | |

| Molecular Formula | C₃₃H₂₀N₆Na₄O₁₇S₄ (non-complexed) | [1][2] |

| C₃₃H₁₆Cu₂N₆Na₄O₁₇S₄ (copper complex) | [4] | |

| Molecular Weight | 992.77 g/mol | [1][2] |

| Molecular Structure | Double azo class | [1][2] |

| Appearance | Blue and red to red light purple powder | [1][2] |

| Solubility | Soluble in water (product red), soluble in ethanol (B145695) (shallow purple) | [1][2] |

Synonyms and Alternative Identifiers

To facilitate comprehensive literature searches and cross-referencing, a list of known synonyms and identifiers for C.I. Direct Red 83 is provided below:

-

C.I. 29225[2]

-

Direct Red D-BL[2]

-

Direct Fast Rubin BLL[2]

-

Direct Red 3BL[2]

-

Rubine BL[5]

-

Superlitefast Red 3BL

-

Tertrodirect Light Violet 2R

-

Solamine Light Rubine 2BLL

Experimental Protocols

Synthesis of C.I. Direct Red 83

The manufacturing process of C.I. Direct Red 83 involves a multi-step chemical synthesis.[1][2] The protocol is as follows:

-

Diazotization: Two molar equivalents of 3-Amino-4-methoxybenzenesulfonic acid are diazotized. This standard procedure in azo dye synthesis involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. This reaction forms the core bis-azo structure of the dye.

-

Complexation: The synthesized bis-azo compound is treated with a copper sulfate (B86663) solution containing ammonia. During this step, a copper complex is formed. A key transformation that occurs is the replacement of a methoxy (B1213986) group with a hydroxyl group.[1][2]

Analytical Methods

The analysis of azo dyes like C.I. Direct Red 83 typically employs a range of modern analytical techniques to ensure purity, and to identify and quantify any potential impurities or degradation products. Commonly utilized methods include:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating and quantifying components in a mixture.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a high degree of sensitivity and selectivity, enabling the identification of compounds based on their mass-to-charge ratio.

-

UV-Vis Spectrophotometry: Used for the quantitative analysis of the dye in solution by measuring its absorbance at a specific wavelength.

Visualizing the Synthesis Workflow

To provide a clear, at-a-glance understanding of the manufacturing process for C.I. Direct Red 83, the following workflow diagram has been generated using the DOT language.

References

Weak Acid Scarlet F-3GL (C.I. Acid Red 213): A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for Weak Acid Scarlet F-3GL, also known as C.I. Acid Red 213. Due to the limited availability of specific toxicological and ecotoxicological data for this particular dye, this guide incorporates information from its Safety Data Sheet (SDS), data on structurally similar azo dyes, and established international testing guidelines to provide a thorough understanding of its potential hazards and recommended safety protocols.

Chemical and Physical Properties

Weak Acid Scarlet F-3GL is a single azo, 1:2 cobalt complex dye.[1] It is a red-brown powder that is soluble in water.[1][2]

| Property | Value | Reference |

| CI Name | Acid Red 213 | [1][2] |

| CAS Number | 12715-60-5 | [1][2] |

| Molecular Formula | C16H13N3O4S | [1][2] |

| Molecular Weight | 343.36 g/mol | [1][2] |

| Appearance | Red-brown powder | [2] |

| Solubility | Soluble in water | [1][2] |

Hazard Identification and GHS Classification

Weak Acid Scarlet F-3GL is considered a hazardous substance. The primary hazards are related to its irritant properties and potential for harm if ingested.

GHS Classification (Predicted based on available data):

-

Acute Toxicity (Oral): Category 4 - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.

A Safety Data Sheet for Acid Red 213 indicates that it is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[3]

Toxicological Data

| Endpoint | Value | Species | Classification | Reference |

| Acute Oral LD50 | > 2000 mg/kg (Estimated) | Rat | Unclassified (Based on OECD 420 limit test) | [6] |

| 48-h EC50 | 46.84 - 55.32 mg/L (Analogous Azo Dyes) | Daphnia magna | Minor Acutely Toxic | [4][5] |

Experimental Protocols

While specific experimental reports for C.I. Acid Red 213 are not available, the toxicological data for similar chemicals are typically determined using standardized international guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.[7][8][9]

Methodology:

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose.

-

Main Study: A single sex of rats (typically females) is dosed in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[7][8]

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[9]

-

Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS).[7]

Aquatic Toxicity - Acute Immobilisation Test (Daphnia magna) (OECD 202)

This test determines the concentration of a substance that causes immobilization in Daphnia magna.

Methodology:

-

Test Organisms: Young daphnids (less than 24 hours old) are used.

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated.

Safety and Handling

Proper handling of Weak Acid Scarlet F-3GL is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required.

-

Skin Protection: Wear appropriate protective gloves and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts should be used.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

An eyewash station and safety shower should be readily available.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Environmental Hazards and Disposal

Azo dyes can be persistent in the environment and some degradation products may be of concern.

Ecotoxicity

Specific ecotoxicity data for C.I. Acid Red 213 is limited. As with other azo dyes, it should be prevented from entering waterways. The 48-hour EC50 values for some azo dyes in Daphnia magna are in a range that indicates they are toxic to aquatic life.[4][5]

Biodegradation

Azo dyes are generally resistant to aerobic biodegradation.[10] Under anaerobic conditions, the azo bond can be cleaved to form aromatic amines, which may be more toxic than the parent dye.[11]

Waste Disposal

Dispose of Weak Acid Scarlet F-3GL and its contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain or in regular trash. Waste from the production of certain dyes and pigments is listed as hazardous waste (K181) by the EPA.[12]

Visualizations

The following diagrams illustrate key safety and logical workflows related to the handling of Weak Acid Scarlet F-3GL.

Caption: Workflow for the safe handling and disposal of Weak Acid Scarlet F-3GL.

Caption: First aid measures for different exposure routes to Weak Acid Scarlet F-3GL.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. ACID RED 213|CAS NO.12715-60-5 [chinainterdyes.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. Acute toxicity assessment of textile dyes and textile and dye industrial effluents using Daphnia magna bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute toxicity assessment of textile dyes and textile and dye industrial effluents using Daphnia magna bioassay - ProQuest [proquest.com]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

A Comprehensive Technical Guide to the Solubility of Acid Red 111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Acid Red 111 (C.I. 23266; CAS No. 6358-57-2), a disazo dye. The document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Core Data Presentation: Solubility Profile of this compound

The solubility of this compound is significantly influenced by the solvent and temperature. Below is a summary of the available data.

Quantitative Solubility Data in Aqueous Media

The solubility of this compound in water has been quantitatively determined at different temperatures, highlighting the positive correlation between temperature and solubility.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 2.36[1] |

| Water | 90 | 25[2][3] |

Qualitative Solubility Data in Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Methanol | Polar Protic | Good[4] |

| Ethanol | Polar Protic | Good, Favorable[4] |

| Acetone | Polar Aprotic | Excellent[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent[4] |

Experimental Protocols for Solubility Determination

The following is a standard methodology for determining the solubility of a dye such as this compound in a given solvent. This protocol is based on the equilibrium saturation method.

Objective

To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials and Equipment

-

This compound (powder form)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer with hot plate

-

Thermostatic water bath

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the suspension to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

-

To further separate the solid from the liquid phase, centrifuge the sample at a high speed (e.g., 5000 rpm for 15 minutes).

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter to remove any remaining suspended particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-determined calibration curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Quantification and Calculation:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution to create a calibration curve (absorbance vs. concentration).

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

In-depth Technical Guide on Acid Red 111 (CAS 6358-57-2)

An examination of the available scientific data on Acid Red 111 reveals its primary application as an industrial dye, with limited, though emerging, exploration into its biological activities. This guide synthesizes the current understanding of its physicochemical properties, toxicological profile, and potential research applications, while also highlighting areas where further investigation is warranted.

Physicochemical Properties

This compound, a disazo dye, is characterized by its vibrant red color and solubility in water. Its key physicochemical properties are summarized below, providing a foundational understanding of its chemical nature.

| Property | Value | Reference |

| CAS Number | 6358-57-2 | General |

| Molecular Formula | C37H28N4Na2O10S3 | [1][2] |

| Molecular Weight | 830.8 g/mol | [1][2] |

| Appearance | Yellowish-red powder | [3][4] |

| Solubility | Soluble in water (25 g/L at 90 °C) | [3] |

| Spectral Data | Maximum absorption in the visible range of 450-550 nm, with a peak at 510 nm. |

Toxicological Profile

The toxicological assessment of this compound indicates potential hazards that necessitate careful handling and disposal. While comprehensive quantitative data is limited in publicly accessible literature, existing studies point towards cytotoxic and genotoxic effects.

Cytotoxicity: Research has indicated that this compound exhibits cytotoxic effects. One study demonstrated potent cytotoxicity in human lung fibroblast (WI-38) cells, suggesting a mechanism involving the induction of oxidative stress.

Genotoxicity: In vitro studies, such as the Ames test, have suggested that this compound may have mutagenic properties. Furthermore, observations of chromosomal aberrations in mammalian cells exposed to the dye raise concerns about its potential carcinogenicity.

Environmental Impact: Studies have shown that this compound can persist in the environment, posing a risk to aquatic ecosystems. Its degradation products have been reported to be toxic to marine life.

Quantitative Data Summary: Specific LD50 and IC50 values for this compound are not widely reported in the available literature. A safety data sheet mentions "possible risks of irreversible effects," though this is not further quantified. The Canadian Environmental Protection Act assessment concluded that it is not harmful to the general population at current exposure levels, but also noted that analogues of this compound raise concerns regarding potential genotoxicity and carcinogenicity.

Research Applications and Experimental Considerations

While primarily an industrial colorant, this compound has been noted for several biological activities that may warrant further investigation by researchers.

Biological Staining: this compound has been mentioned as a biological stain, particularly for red blood cells, and as a counterstain in neuropathology. However, specific and validated protocols for these applications are not readily available in scientific literature. Researchers interested in this application would need to undertake optimization studies.

Workflow for Developing a Staining Protocol:

Caption: A generalized workflow for developing a novel histological staining protocol.

Inhibitory Activities: Preliminary findings suggest that this compound possesses inhibitory properties against certain biological targets:

-

Protease Activity: It has been shown to exhibit protease activity, though the specific proteases and the nature of this activity are not well-defined.

-

Antifungal Activity: this compound has demonstrated the ability to inhibit the growth of the fungus Ganoderma lucidum.

-

Fatty Acid Inhibition: There is also evidence to suggest it can inhibit fatty acids.

Experimental Protocol: General Protease Inhibition Assay (Conceptual) The following is a generalized protocol for assessing the protease inhibitory activity of a compound like this compound. This would require significant adaptation and validation.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a solution of the target protease in an appropriate assay buffer.

-

Prepare a solution of a fluorogenic protease substrate.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the protease solution, and varying concentrations of this compound.

-

Include control wells with no inhibitor (positive control) and no enzyme (negative control).

-

Pre-incubate the plate to allow for potential binding of the inhibitor to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a plate reader. A decrease in the rate of fluorescence increase in the presence of this compound would indicate inhibition.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Logical Relationship for Investigating Inhibitory Activity:

Caption: Logical flow for characterizing the inhibitory potential of a compound.

Signaling Pathway Involvement

Currently, there is no direct evidence in the scientific literature linking this compound to specific cellular signaling pathways. The observation that it may induce oxidative stress suggests a potential interaction with pathways sensitive to reactive oxygen species (ROS), such as the Nrf2/KEAP1 pathway or MAP kinase pathways. However, this remains speculative and requires dedicated research to elucidate.

Proposed Workflow for Investigating Signaling Pathway Modulation:

Caption: An experimental workflow to investigate the impact of a compound on cellular signaling.

Conclusion and Future Directions

This compound is a well-characterized dye with established physicochemical properties. However, its biological activities and toxicological profile are not yet fully understood. For researchers, scientists, and drug development professionals, this compound presents a molecule with intriguing but largely unexplored potential. Future research should focus on:

-

Quantitative Toxicological Studies: Determining specific LD50 and IC50 values in a range of cell lines and animal models.

-

Elucidation of Mechanisms: Investigating the precise mechanisms behind its observed cytotoxic, genotoxic, and inhibitory activities.

-

Protocol Development: Establishing and validating detailed experimental protocols for its use in biological research.

-

Signaling Pathway Analysis: Identifying and characterizing its effects on specific cellular signaling pathways.

Such studies are essential to move beyond its current industrial applications and to ascertain any true potential for this compound in the fields of biological research and drug development.

References

Spectroscopic Profile of Acid Red 111: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Acid Red 111 (C.I. 23266; CAS No. 6358-57-2), a disazo dye. Due to the limited availability of specific experimental spectra in public databases, this document presents a combination of fundamental physicochemical data and predicted spectroscopic information based on the known chemical structure and data from analogous compounds. Detailed, standardized experimental protocols for obtaining UV-Vis, FT-IR, and NMR spectra are also provided to guide researchers in the empirical analysis of this compound.

Physicochemical Properties of this compound

This compound is a water-soluble dye characterized by its complex aromatic structure containing two azo (-N=N-) chromophores.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₃₇H₂₈N₄Na₂O₁₀S₃ | [1][2] |

| Molecular Weight | 830.82 g/mol | [1][2] |

| IUPAC Name | disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate | [2] |

| CAS Number | 6358-57-2 | [1][2] |

| Appearance | Yellowish-red powder | [3] |

| Solubility | Soluble in water | [1][3] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the compound's structure and typical spectral values for the functional groups present.

UV-Visible Spectroscopy (Predicted)

The color of this compound arises from electronic transitions within its extensive conjugated system of aromatic rings and azo groups. The predicted absorption maxima (λmax) are in the visible and UV regions.

| Wavelength Range | Predicted λmax (nm) | Associated Electronic Transition |

| Visible | ~490 - 530 | n → π* (azo groups) |

| Ultraviolet | ~320 - 360 | π → π* (aromatic systems) |

| Ultraviolet | ~250 - 280 | π → π* (aromatic systems) |

Infrared (FT-IR) Spectroscopy (Predicted Major Peaks)

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups within the this compound molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3600 (broad) | O-H | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2850 - 2960 | Aliphatic C-H | Stretching |

| ~1600 | N=N | Stretching |

| 1450 - 1580 | Aromatic C=C | Stretching |

| 1150 - 1250 & 1000-1100 | S=O (Sulfonate) | Asymmetric & Symmetric Stretching |

| ~1180 | C-O (Sulfonyl ester) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Chemical Shifts)

The predicted ¹H and ¹³C NMR chemical shifts are based on the complex aromatic and aliphatic structure of this compound. Due to the complexity of the molecule, the predicted proton and carbon environments are numerous.

¹H-NMR (Predicted Chemical Shifts)

| Chemical Shift (ppm) | Proton Environment |

| 6.5 - 8.5 | Aromatic protons |

| ~3.8 | Phenolic -OH proton |

| 2.0 - 2.5 | Methyl (-CH₃) protons |

¹³C-NMR (Predicted Chemical Shifts)

| Chemical Shift (ppm) | Carbon Environment |

| 110 - 160 | Aromatic carbons |

| ~150 | Carbon attached to -OH |

| 130 - 145 | Carbons in azo linkage |

| 20 - 25 | Methyl (-CH₃) carbons |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a water-soluble dye such as this compound.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L). From the stock solution, prepare a series of dilutions in deionized water to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Use deionized water as the blank reference.

-

Scan the sample from 200 to 800 nm.

-

Record the absorbance values and identify the wavelength(s) of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of finely ground, dry this compound powder with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid dye sample directly onto the ATR crystal.

-

-

Instrumentation: Use an FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H-NMR:

-

Acquire a one-dimensional proton spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C-NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

Defining Purity Standards for Research-Grade Acid Red 111: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 111, a disazo dye, finds applications beyond the textile industry in various research contexts. However, the lack of clearly defined purity standards for a "research-grade" designation presents a significant challenge to the reliability and reproducibility of scientific investigations. This technical guide proposes a comprehensive framework for establishing such standards, outlining key analytical methodologies and proposing a set of purity specifications. The objective is to provide researchers, scientists, and drug development professionals with a robust quality control schema for the procurement and use of this compound in sensitive applications, ensuring the integrity of experimental outcomes.

Introduction to Research-Grade Purity

In the context of scientific research, "research-grade" signifies a level of purity and characterization that ensures a reagent will not introduce significant variables into an experimental system. Unlike industrial or technical grades, where functionality is the primary concern, research-grade chemicals demand a high degree of purity, typically ≥95%, and a well-defined impurity profile.[1][2] The American Chemical Society (ACS) and the United States Pharmacopeia (USP) provide frameworks for chemical grades that emphasize high purity and stringent quality control.[1][3] For a dye like this compound, this means minimizing the presence of starting materials, by-products from synthesis, and contaminants such as heavy metals.

Proposed Purity Specifications for Research-Grade this compound

To ensure the suitability of this compound for research applications, a set of rigorous specifications should be met. The following table summarizes the proposed purity standards.

| Parameter | Specification | Analytical Method |

| Appearance | Red to dark red powder | Visual Inspection |

| Identity | Conforms to the reference spectrum of this compound | FTIR Spectroscopy |

| Purity (by HPLC) | ≥ 95.0% (by area normalization) | High-Performance Liquid Chromatography (HPLC) |

| Dye Content (by UV-Vis) | ≥ 85.0% | UV-Vis Spectrophotometry |

| Moisture Content | ≤ 5.0% | Karl Fischer Titration |

| Insoluble Matter | ≤ 0.2% | Gravimetric Analysis |

| Heavy Metals | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | |

| Arsenic (As) | ≤ 3 ppm | |

| Lead (Pb) | ≤ 10 ppm | |

| Mercury (Hg) | ≤ 1 ppm | |

| Cadmium (Cd) | ≤ 1 ppm |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying the main dye component from its impurities.[4][5]

-

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the dye in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

UV-Vis Spectrophotometry for Dye Content

UV-Vis spectrophotometry provides a straightforward method for determining the concentration of the dye in a solution, which is then used to calculate the dye content of the solid material.[6][7]

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Solvent: Deionized water or a suitable buffer.

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Measure the absorbance of each standard at the λmax of this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a solution of the test sample at a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the test sample and determine its concentration from the calibration curve.

-

Calculate the dye content as a percentage of the weighed solid material.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Heavy Metal Analysis

ICP-MS is a highly sensitive method for the detection of trace metals.[8][9]

-

Instrumentation: An ICP-MS instrument.

-

Sample Preparation: Accurately weigh a sample of this compound and digest it using a mixture of high-purity nitric acid and hydrochloric acid in a closed-vessel microwave digestion system. Dilute the digested sample to a known volume with deionized water.

-

Analysis: Aspirate the prepared sample into the ICP-MS and measure the ion intensity for the specified heavy metals. Quantify the concentration of each metal using external calibration standards.

Visualizing Experimental Workflows

HPLC Purity Analysis Workflow

References

- 1. jk-sci.com [jk-sci.com]

- 2. alchemielabs.com [alchemielabs.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Spectrophotometry: Analysis of an Unknown Solution [chm.davidson.edu]

- 7. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. pacificbiolabs.com [pacificbiolabs.com]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Acid Red 111

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Acid Red 111 (C.I. 23266), a disazo dye widely utilized in the textile industry. The synthesis is a multi-step process involving double diazotization, sequential azo coupling reactions, and a final esterification. This document outlines the detailed methodologies for each critical stage, presents available quantitative data, and includes a visual representation of the synthetic pathway to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound is a synthetic anionic dye valued for its vibrant red hue and its application in dyeing protein fibers such as wool and silk, as well as polyamides.[1] Its molecular structure, characterized by two azo groups (-N=N-) and sulfonic acid groups, confers its color and water solubility, respectively. The manufacturing process is a classic example of aromatic chemistry, employing a series of well-established reactions to build the complex chromophore. A thorough understanding of this process is essential for process optimization, quality control, and the development of novel dye molecules.

Overall Synthesis Pathway

The synthesis of this compound is a four-step process commencing with the double diazotization of a diamine, followed by two distinct azo coupling reactions to form the disazo backbone, and culminating in an esterification reaction to introduce a stabilizing group. The overall transformation can be summarized as follows:

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound.

Step 1: Double Diazotization of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine

The synthesis begins with the double diazotization (also known as tetrazotization) of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine (2,2'-dimethylbenzidine). This reaction converts the two primary amino groups into highly reactive diazonium salt groups.

Reaction: 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine + 2NaNO₂ + 4HCl → Tetrazotized 2,2'-Dimethylbenzidine + 2NaCl + 4H₂O

Protocol: A precise, step-by-step protocol with specific quantities for this initial stage is not readily available in public literature. However, the general procedure for diazotization of aromatic amines involves the slow addition of a sodium nitrite (B80452) solution to a cooled, acidic solution of the amine. Maintaining a low temperature (typically 0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: First Azo Coupling with 4-Hydroxynaphthalene-2,7-disulfonic acid

The tetrazotized intermediate is then reacted with 4-Hydroxynaphthalene-2,7-disulfonic acid in the first azo coupling reaction. This reaction forms a monoazo intermediate.

Reaction: Tetrazotized 2,2'-Dimethylbenzidine + 4-Hydroxynaphthalene-2,7-disulfonic acid → Monoazo Intermediate

Protocol: The diazonium salt solution is added to a solution of 4-Hydroxynaphthalene-2,7-disulfonic acid. The coupling reaction with naphthols is typically carried out under alkaline conditions to activate the naphthol ring for electrophilic attack by the diazonium ion.

Step 3: Second Azo Coupling with Phenol

The remaining diazonium group on the monoazo intermediate is then coupled with phenol to form the disazo dye structure.

Reaction: Monoazo Intermediate + Phenol → Disazo Dye Intermediate

Protocol: The coupling reaction with phenol is generally performed in a slightly acidic to neutral medium (pH 6-7) at a controlled temperature of 20-25°C.[2] Phenol is dissolved in an alkaline solution to form the more reactive phenoxide ion, which then couples with the diazonium salt.

Step 4: Esterification with 4-Methylbenzene-1-sulfonyl chloride

The final step involves the esterification of the phenolic hydroxyl group of the disazo dye with 4-Methylbenzene-1-sulfonyl chloride (p-toluenesulfonyl chloride). This step enhances the stability of the dye.

Reaction: Disazo Dye Intermediate + 4-Methylbenzene-1-sulfonyl chloride → this compound

Protocol: This reaction is typically conducted in an anhydrous solvent such as dichloromethane (B109758) at a temperature of 40-50°C.[2] Pyridine is often used as a catalyst and to neutralize the hydrochloric acid byproduct.[2] After the reaction, sodium hydroxide (B78521) is added to neutralize any excess acid and to precipitate the final product.[2]

Manufacturing Process and Quality Control

The industrial-scale production of this compound follows the same synthetic principles but with adaptations for large-scale manufacturing.

Caption: General manufacturing workflow for this compound.

Key considerations in the industrial manufacturing of this compound include:

-

Reactor Design: Large-scale, jacketed reactors are used to ensure precise temperature control, which is crucial for maximizing yield and minimizing side reactions.

-

Process Control: Automation and real-time monitoring of parameters such as pH, temperature, and reactant concentration are employed to maintain optimal reaction conditions.

-

Purification: The crude dye is purified through filtration and washing to remove unreacted starting materials and byproducts. Spray drying is a common method used to obtain the final powdered dye.

-

Quality Control: The final product is subjected to rigorous quality control tests, including spectrophotometry to verify color intensity and chromatography to assess purity.

Quantitative Data

| Parameter | Step 1: Double Diazotization | Step 2: First Azo Coupling | Step 3: Second Azo Coupling | Step 4: Esterification | Overall |

| Key Reagents | 2,2'-Dimethylbenzidine, NaNO₂, HCl | Tetrazotized Intermediate, 4-Hydroxynaphthalene-2,7-disulfonic acid | Monoazo Intermediate, Phenol | Disazo Intermediate, p-Toluenesulfonyl chloride | - |

| Typical Temperature | 0-5 °C | 0-10 °C | 20-25 °C[2] | 40-50 °C[2] | - |

| Typical pH | Acidic | Alkaline | Slightly Acidic/Neutral[2] | - | - |

| Expected Yield | High (in solution) | >90% | >90% | >80% | >65% (lab scale)[2] |

| Industrial Yield | - | - | - | - | 85-90%[2] |

Conclusion

The synthesis of this compound is a well-defined process rooted in fundamental principles of organic chemistry. The four key stages—double diazotization, two sequential azo couplings, and a final esterification—are orchestrated to produce a stable and vibrant red dye. While the general pathway is clear, the successful and efficient manufacturing of this compound relies on precise control of reaction conditions at each step. This guide provides a foundational understanding of the synthesis and manufacturing process, intended to be a valuable resource for professionals in the fields of chemical research and development. Further investigation into proprietary industrial methods and patent literature may reveal more specific details regarding process optimization and quantitative analysis.

References

A Comprehensive Technical Guide on the Thermal Stability and Degradation of Acid Red 111

Introduction

Acid Red 111 (C.I. 23266) is a disulfonated diazo dye widely utilized in the textile and leather industries for its vibrant red hue and good fastness properties. Understanding the thermal stability and degradation profile of this compound is of paramount importance for several reasons. From a processing perspective, it dictates the acceptable temperature ranges for dyeing and finishing, preventing premature color loss or change. Environmentally, the thermal decomposition products could have toxicological implications, necessitating a thorough understanding of the degradation pathways. For researchers and drug development professionals, who may use such dyes as markers or in specific formulations, knowledge of their thermal behavior is crucial for ensuring the stability and integrity of their experimental systems or products.

This technical guide provides an in-depth overview of the thermal stability and degradation of this compound, drawing upon the analysis of structurally similar sulfonated azo dyes. It details the key analytical techniques, presents representative quantitative data, and outlines the expected degradation mechanisms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CI Name | This compound |

| CI Number | 23266 |

| CAS Number | 6358-57-2 |

| Molecular Formula | C₃₇H₂₈N₄Na₂O₁₀S₃ |

| Molecular Weight | 830.82 g/mol |

| Chemical Structure | Diazo |

| Appearance | Red powder |

| Solubility | Soluble in water |

Thermal Degradation Analysis

The thermal stability of azo dyes like this compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The identification of degradation products is commonly achieved through hyphenated techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Representative Thermal Stability Data

The following table summarizes representative thermal degradation data for sulfonated azo dyes analogous to this compound, as determined by TGA.

| Parameter | Representative Value | Description |

| Onset Decomposition Temperature (Tonset) | 250 - 300 °C | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 400 °C | The temperature at which the rate of weight loss is highest. |

| Weight Loss (Stage 1) | 10 - 20% | Corresponds to the loss of volatile components and initial decomposition of sulfonate groups. |

| Weight Loss (Stage 2) | 30 - 50% | Associated with the cleavage of the azo bonds and fragmentation of the aromatic backbone. |

| Final Residue at 800 °C | 20 - 40% | Remaining char and inorganic components. |

Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the dye (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, d(weight %)/dt vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of weight loss at different stages.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the dye (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert nitrogen atmosphere.

-

Heating Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected decomposition range at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of this compound.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of the dye (typically 0.1-1 mg) is placed in a pyrolysis sample tube.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., the Tmax determined by TGA) in an inert atmosphere (e.g., helium).

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structures of the degradation products by comparison with spectral libraries (e.g., NIST).

Degradation Pathways and Mechanisms

The thermal degradation of sulfonated azo dyes like this compound is a complex process involving multiple reaction pathways. The primary degradation events are believed to be the cleavage of the azo bonds and the decomposition of the sulfonate groups.

Cleavage of the Azo Bond

The -N=N- bond is typically the weakest covalent bond in the dye molecule and is susceptible to thermal cleavage. This homolytic cleavage results in the formation of highly reactive radical intermediates. These radicals can then undergo various reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller aromatic compounds. For this compound, this would likely result in the formation of derivatives of naphthalene (B1677914) and biphenyl (B1667301).

Decomposition of Sulfonate Groups

The sodium sulfonate (-SO₃Na) groups contribute to the water solubility of the dye. At elevated temperatures, these groups can decompose, releasing sulfur dioxide (SO₂) and leaving behind sodium oxide or sulfide (B99878) in the final residue. The thermal decomposition of aromatic sulfonic acid salts can occur in the range of 200-300°C.

Fragmentation of the Aromatic Backbone

At higher temperatures, the aromatic rings of the naphthalene and biphenyl moieties will start to fragment, leading to the formation of smaller volatile compounds such as benzene, toluene, and various phenols.

Visualizations

The following diagrams illustrate the typical experimental workflow for thermal analysis and a plausible degradation pathway for a generic sulfonated azo dye.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Plausible thermal degradation pathway for this compound.

Conclusion

While specific experimental data for the thermal degradation of this compound is not currently available, a comprehensive understanding of its thermal behavior can be inferred from the analysis of analogous sulfonated azo dyes. The primary degradation is expected to initiate with the cleavage of the azo linkages and the decomposition of the sulfonate groups, followed by the fragmentation of the aromatic backbone at higher temperatures. The methodologies of TGA, DSC, and Py-GC/MS provide a robust framework for the detailed characterization of its thermal stability and the identification of its degradation products. For researchers, scientists, and drug development professionals, a thorough thermal analysis is a critical step in ensuring the safe and effective application of this dye. It is recommended that specific studies be conducted on this compound to validate the representative data and pathways outlined in this guide.

Navigating the Crimson Tide: A Technical Guide to the Health and Safety of Acid Red 111 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of Acid Red 111 in a laboratory setting. This compound, a synthetic azo dye, is primarily utilized in the textile industry.[1] While its widespread industrial application has prompted governmental evaluation, detailed public-domain toxicological studies are limited. This guide synthesizes available data on this compound and structurally related azo dyes to provide a thorough understanding of its potential hazards, safe handling procedures, and emergency protocols.

Hazard Identification and Classification

This compound is a red, powdered azo dye.[2] While specific toxicity data for this compound is not extensively available in peer-reviewed literature, the general toxicological profile of azo dyes warrants a cautious approach. Azo dyes as a class have been associated with health concerns such as skin sensitization, allergic reactions, and in some cases, the potential for metabolic cleavage into carcinogenic aromatic amines.[3][4]

The Government of Canada conducted a screening assessment of this compound and concluded that it is not considered to be harmful to the health of the general population at current levels of exposure.[5] The assessment also indicated that while it may persist in the environment, it is not expected to accumulate in organisms to a harmful extent.[5] However, workplace exposures in a laboratory setting can be significantly different, necessitating stringent safety protocols.

GHS Hazard Statements for Structurally Similar Azo Dyes:

While a specific GHS classification for this compound is not consistently reported, related azo dyes often carry the following warnings:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

Toxicological Data

Table 1: Summary of Toxicological Information for Azo Dyes (General)

| Toxicological Endpoint | Data | Notes |

| Acute Oral Toxicity (LD50) | Data not available for this compound. For other azo dyes, values vary widely. | Handle as a substance with unknown acute oral toxicity. |

| Acute Dermal Toxicity (LD50) | Data not available for this compound. | Avoid skin contact. |

| Acute Inhalation Toxicity (LC50) | Data not available for this compound. | Avoid generating dust. |

| Skin Corrosion/Irritation | Belongs to a class of dyes that can cause skin irritation. | Prolonged or repeated contact may lead to dermatitis. |

| Serious Eye Damage/Irritation | Expected to be an eye irritant based on data from similar compounds. | Direct contact can cause serious eye irritation. |

| Respiratory or Skin Sensitization | Azo dyes are known to be potential skin sensitizers.[1][6] | May cause an allergic skin reaction upon repeated contact. |

| Germ Cell Mutagenicity | Some azo dyes have shown mutagenic potential in Ames tests. | The mutagenic potential of this compound is not definitively established. |

| Carcinogenicity | Some azo dyes can be cleaved to form carcinogenic aromatic amines. | The carcinogenic potential of this compound has not been fully evaluated. |

| Reproductive Toxicity | Data not available for this compound. | |

| STOT-Single Exposure | May cause respiratory irritation. | |

| STOT-Repeated Exposure | Data not available for this compound. | |

| Aspiration Hazard | Not considered an aspiration hazard. |

Experimental Protocols for Safety Assessment

Due to the limited specific data on this compound, this section outlines general methodologies for key toxicological assays relevant to assessing the safety of azo dyes.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues (e.g., EpiSkin™, EpiDerm™) are cultured to form a multi-layered, differentiated epidermis.

-

Chemical Exposure: A precise amount of the test substance (e.g., this compound) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability Assessment (MTT Assay): Tissue viability is determined by the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) precipitate by mitochondrial dehydrogenases in viable cells.

-

Extraction and Quantification: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density is measured spectrophotometrically.

-

Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%).[7]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This assay evaluates the potential of a substance to cause serious eye damage by measuring its cytotoxicity in a reconstructed human cornea-like epithelium model.

Methodology:

-

Tissue Preparation: Reconstructed human cornea-like epithelium tissues are cultured.

-

Chemical Exposure: The test substance is applied to the epithelial surface for a specified duration.

-

Rinsing and Post-Incubation: The substance is rinsed off, and the tissues are incubated in fresh medium.

-

Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is assessed using the MTT assay.

-

Data Analysis: The reduction in tissue viability compared to the negative control is used to classify the substance's eye irritation potential.

In Vitro Cytotoxicity: Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a common method to assess the cytotoxicity of a substance on cultured cells.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human keratinocytes, hepatocytes) is cultured in microtiter plates.

-

Chemical Exposure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

-

Neutral Red Incubation: The cells are then incubated with a medium containing neutral red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.[8]

-

Extraction and Quantification: The incorporated dye is extracted from the cells, and the absorbance is measured spectrophotometrically.

-

Data Analysis: The amount of neutral red retained by the cells is directly proportional to the number of viable cells. The IC50 (the concentration that inhibits 50% of cell viability) can be calculated.[8]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound in the laboratory.

Table 2: Personal Protective Equipment (PPE) and Handling Guidelines

| Category | Specification | Rationale |

| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of dust particles. |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes. | To prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter should be used if dust generation is unavoidable. | To prevent inhalation of airborne particles. |

Handling Procedures:

-

Avoid creating dust.

-

Weigh the powder in a contained environment (e.g., fume hood or weighing enclosure).

-

Avoid contact with skin, eyes, and clothing.

-